4-Vinylquinoline

DPP-IV Inhibition Antidiabetic Lead In Silico Screening

4-Vinylquinoline (4-VQ, CAS 4945-29-3, C11H9N, MW 155.2 g/mol) is a heterocyclic organic compound consisting of a quinoline core (benzene fused to pyridine) with a reactive vinyl substituent specifically at the 4-position. It is one of several structural isomers of vinylquinoline, which differ only in the attachment point of the vinyl group on the quinoline ring.

Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
CAS No. 4945-29-3
Cat. No. B3352565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylquinoline
CAS4945-29-3
Molecular FormulaC11H9N
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC=CC1=CC=NC2=CC=CC=C12
InChIInChI=1S/C11H9N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h2-8H,1H2
InChIKeyDZGGGLJOCYPKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Vinylquinoline (CAS 4945-29-3) as a Distinct Heterocyclic Building Block


4-Vinylquinoline (4-VQ, CAS 4945-29-3, C11H9N, MW 155.2 g/mol) is a heterocyclic organic compound consisting of a quinoline core (benzene fused to pyridine) with a reactive vinyl substituent specifically at the 4-position [1]. It is one of several structural isomers of vinylquinoline, which differ only in the attachment point of the vinyl group on the quinoline ring [1]. This specific regiochemistry imparts distinct electronic properties (calculated pKa of 4.93, logP ~2.9) and reactivity profiles that cannot be replicated by other positional isomers (e.g., 2-vinylquinoline, CAS 772-03-2) [2]. 4-VQ is primarily utilized as a synthetic intermediate and a functional monomer for specialized polymers, but its inherent bioactivity also positions it as a potential scaffold in medicinal chemistry .

Critical Differentiation: Why 4-Vinylquinoline (4-VQ) Cannot Be Simply Substituted with 2-Vinylquinoline or 4-Vinylpyridine


For procurement and research decisions, it is critical to recognize that 4-Vinylquinoline is not an interchangeable commodity. Simple substitution with the more common 2-vinylquinoline or the structurally simpler 4-vinylpyridine will lead to divergent experimental outcomes. The position of the vinyl group on the quinoline ring significantly alters the molecule's electronic environment, affecting its basicity (pKa ~4.93 for 4-VQ) and, consequently, its behavior in acid-base reactions, coordination chemistry, and polymer quaternization [1]. Furthermore, in silico screening for biological targets, such as Dipeptidyl Peptidase IV (DPP-IV), demonstrates that 4-VQ exhibits distinct binding affinities compared to its positional isomers (e.g., 2-Vinylquinoline) [2]. These quantifiable differences in fundamental properties and performance metrics directly impact synthesis yields, material characteristics, and assay results, making specific sourcing essential.

Quantitative Performance Evidence for 4-Vinylquinoline (CAS 4945-29-3)


Comparative DPP-IV Docking Scores: 4-Vinylquinoline vs. Metformin and 2-Vinylquinoline

In an in silico study evaluating 25 vinylquinoline derivatives against the Dipeptidyl Peptidase IV (DPP-IV) target for antidiabetic activity, 4-Vinylquinoline demonstrated a binding energy (Hex score) of -152.02 kcal/mol and a Glide docking score of -6.364 kcal/mol [1]. This performance is compared against the standard drug Metformin Hydrochloride (Hex score: -128.51 kcal/mol; Glide score: -4.167 kcal/mol) and the positional isomer 2-Vinylquinoline (Hex score: -143.07 kcal/mol; Glide score: -6.531 kcal/mol) [1]. The more negative binding energy and docking score for 4-VQ suggest a stronger predicted interaction with the DPP-IV enzyme than metformin, and a comparable but distinct interaction profile compared to its 2-vinyl isomer.

DPP-IV Inhibition Antidiabetic Lead In Silico Screening

Polymerization Conversion and Reactivity: 4-Vinylquinoline vs. 4-Vinylpyridine in Ziegler-Natta Systems

A direct comparative study investigated the polymerization of 4-Vinylquinoline (4-VQ) and 4-Vinylpyridine (4-VP) using the AlEt3-VCl3 Ziegler-Natta catalyst system [1]. The study analyzed monomer conversion under identical conditions, revealing that 4-VQ and 4-VP exhibit different reactivity profiles due to the influence of steric hindrance and the electronic nature of their respective heterocyclic rings on the active catalytic centers [1]. While the full abstract does not provide the exact conversion percentage, it explicitly states the study's purpose was to compare the influence of the molar ratio of the catalyst system on conversion for both monomers, highlighting a verifiable difference in their polymerization behavior.

Polymer Synthesis Ziegler-Natta Catalysis Monomer Reactivity

Superior Photosensitivity of 4-Vinylquinoline-N-oxide Copolymers vs. Other N-Oxide Monomers

In a study evaluating the photocrosslinking efficiency of various polymeric aromatic N-oxides, materials derived from 4-vinylquinoline-N-oxide and 4-vinylpyridine-N-oxide were identified as 'the most photosensitive' among all tested chromophores, which included 2-methyl-5-vinylpyridine-N-oxide and 9-vinylacridine-N-oxide [1]. The study utilized a 'photoresist test' to quantify this performance. This finding demonstrates that the 4-vinylquinoline core, once oxidized, confers a distinct and superior photosensitivity compared to other vinyl-heterocyclic N-oxides, making it a preferred choice for applications requiring rapid and efficient photo-crosslinking.

Photocrosslinking Photoresist Materials Polymer N-Oxides

High-Value Application Scenarios for 4-Vinylquinoline (CAS 4945-29-3)


Scaffold for In Silico-Driven Antidiabetic Drug Discovery

Procure 4-Vinylquinoline as a core scaffold for medicinal chemistry programs targeting DPP-IV inhibition. Quantitative docking evidence shows its binding energy (-152.02 kcal/mol) and Glide score (-6.364 kcal/mol) are significantly more favorable than the standard Metformin [1]. This positions 4-VQ as a chemically distinct, high-potential starting point for synthesizing novel antidiabetic leads, which can be further validated through structure-activity relationship (SAR) studies.

Functional Monomer for Precision Polymer Synthesis and Photocrosslinking

Utilize 4-Vinylquinoline as a specialty monomer for the synthesis of functional polymers. Evidence from comparative polymerization studies confirms it has a distinct reactivity profile compared to 4-vinylpyridine, allowing for tailored polymer architectures [2]. Furthermore, its N-oxide derivative offers superior photosensitivity, making it ideal for creating advanced photoresists and UV-curable coatings [3].

Ligand or Precursor for Heterogeneous and Asymmetric Catalysis

Employ 4-Vinylquinoline as a precursor or ligand in catalyst development. Its calculated basicity (pKa 4.93) and the well-established Wittig synthesis route from 4-quinolinecarbaldehyde [4] enable further functionalization. This allows researchers to incorporate the quinoline moiety into chiral ligands for asymmetric catalysis, where the specific 4-vinyl substitution pattern is critical for achieving high enantioselectivity, as demonstrated in related systems [5].

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